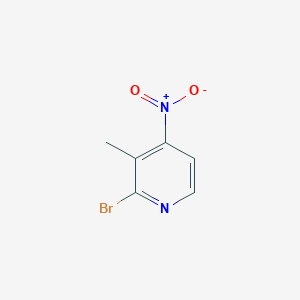

2-bromo-3-methyl-4-nitroPyridine

Descripción general

Descripción

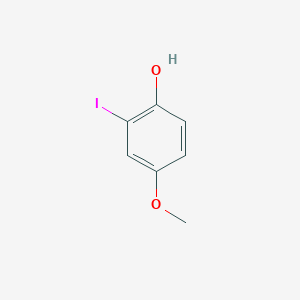

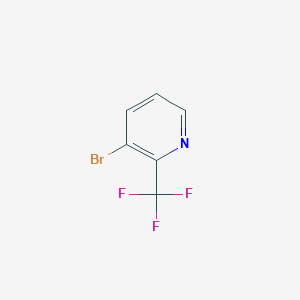

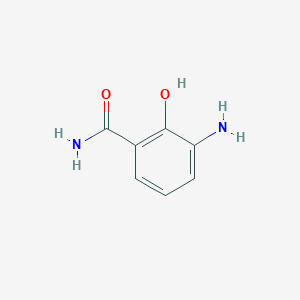

2-bromo-3-methyl-4-nitroPyridine is a compound that is part of the bromopyridine derivatives. These compounds are highly functionalized and have been studied for their potential applications in various fields, including the synthesis of antitumor antibiotics such as streptonigrin and lavendamycin . The compound's structure includes a bromine atom at the second position, a methyl group at the third position, and a nitro group at the fourth position on the pyridine ring.

Synthesis Analysis

The synthesis of bromopyridine derivatives, including 2-bromo-3-methyl-4-nitroPyridine, involves palladium-catalyzed cross-coupling reactions. These reactions are fluoride-promoted and can yield sterically demanding biaryls . The synthesis process is significant for the development of complex molecules that can serve as intermediates in the production of pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied using quantum chemical calculations and spectroscopic investigations. Density Functional Theory (DFT) methods are commonly used to optimize the geometry and analyze the vibrational frequencies of these compounds . The molecular structure is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Bromopyridine derivatives are reactive and can undergo various chemical reactions. For instance, 2-bromo-3-methyl-4-nitroPyridine can participate in nucleophilic substitution reactions with amines, which may lead to unexpected products such as nitro-group migration . These reactions are influenced by factors such as solvent and base conditions, and they are important for the functionalization and further modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-methyl-4-nitroPyridine are influenced by its molecular structure. The presence of substituents like the bromine atom and the nitro group affects the compound's polarity, reactivity, and potential as a material for non-linear optical (NLO) applications . Spectroscopic methods such as FTIR and Raman are used to study these properties and provide insights into the compound's behavior in different environments .

Relevant Case Studies

Case studies involving 2-bromo-3-methyl-4-nitroPyridine focus on its application in the synthesis of complex molecules and its potential biological activity. For example, the compound's role in the synthesis of antitumor antibiotics is a significant area of research . Additionally, docking studies have been conducted to predict the binding orientation, affinity, and activity of the compound when interacting with proteins, which can provide valuable information for drug design .

Aplicaciones Científicas De Investigación

1. Synthesis and Reactions of Nitropyridines

- Application Summary : Nitropyridines are synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

- Method of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

- Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

2. Use as a Pharmaceutical Intermediate

- Application Summary : 2-Bromo-4-methyl-3-nitropyridine is used as a pharmaceutical intermediate .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Direcciones Futuras

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research may focus on developing such methodologies.

Propiedades

IUPAC Name |

2-bromo-3-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOQVPWZPIWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-3-methyl-4-nitroPyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)